Cas no 51-59-2 (N-Acetyl Mesalazine)

N-Acetyl Mesalazine 化学的及び物理的性質

名前と識別子

-

- 5-Acetamido-2-hydroxybenzoic acid

- N-Acetyl Mesalazine

- 5-(Acetylamino)-2-hydroxybenzoic acid

- Benzoic acid,5-(acetylamino)-2-hydroxy-

- N-ACETYL MESALAMINE-D3

- 3-Carboxyparacetamol

- 5-(acetylamino)-2-hydroxybenzoic acid(SALTDATA: FREE)

- 5-acetamido-2-hydroxy-benzoic acid

- 5-Acetamidosalicylic acid

- 5-acetylamino salicylic acid

- Acetylmesalazine 5-Acetamidosalicylic acid N-Acetyl-5-aminosalicylic acid

- CJ 46A

- N-Acetyl-5-aminosalicylic acid

- Acetylmesalazine

- NSC 54183

- AB06135

- HY-66008

- CS-0005653

- Maybridge3_003266

- Z239128440

- NS00004335

- NSC54183

- N-ACETYL MESALAMINE

- 9H126Z3PF5

- Salicylic acid, 5-acetamido-

- EINECS 200-107-4

- UNII-9H126Z3PF5

- E78518

- BCP33382

- 2-Hydroxy-5-(acetylamino)benzoic acid

- IDI1_014653

- AML0004

- 5-Acetamido-2-hydroxybenzoic acid;N-Acetyl-5-aminosalicylic acid;5-Acetamidosalicylic acid

- 5-Acetylamino-salicylic acid

- 2-Hydroxy-5-acetamidobenzoic acid

- 5-Acetaminosalicylic Acid

- 5-(Acetylamino)-2-hydroxybenzoic acid, AldrichCPR

- Q27161998

- N-Acetyl-5-ASA (Ac-5-ASA)

- 51-59-2

- FT-0661152

- A935786

- AKOS000104718

- CHEMBL3410756

- HMS1440E10

- CJ-46A

- GEFDRROBUCULOD-UHFFFAOYSA-N

- Oprea1_150410

- EN300-52452

- AS-77007

- Oprea1_590376

- DTXSID80199002

- CHEBI:89810

- SCHEMBL170522

- 5-(Acetylamino)-2-hydroxybenzoic acid, analytical standard

- MFCD00463101

- Benzoic acid, 5-(acetylamino)-2-hydroxy-

- 5-(Acetylamino)salicylic acid

- NSC-54183

- FT-0661151

- 2-Hydroxy-5-acetylaminobenzoic acid

- DB-255595

-

- MDL: MFCD00463101

- インチ: InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)

- InChIKey: GEFDRROBUCULOD-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC(C(O)=O)=C(O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 195.05300

- どういたいしつりょう: 195.053158

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 12

じっけんとくせい

- 色と性状: ライトブラウン結晶

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 228-230°C

- ふってん: 480.2±40.0 °C at 760 mmHg

- フラッシュポイント: 244.2±27.3 °C

- 屈折率: 1.661

- あんていせい: Hygroscopic

- PSA: 86.63000

- LogP: 1.12180

- じょうきあつ: 0.0±1.3 mmHg at 25°C

N-Acetyl Mesalazine セキュリティ情報

- 危害声明: CAUTION: May irritate eyes, skin

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 36

- セキュリティの説明: 26

- ちょぞうじょうけん:2-8°C

N-Acetyl Mesalazine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Acetyl Mesalazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D750178-5g |

N-ACETYL-5-AMINOSALICYLIC ACID |

51-59-2 | 97% | 5g |

$635 | 2024-06-06 | |

| Enamine | EN300-52452-0.1g |

5-acetamido-2-hydroxybenzoic acid |

51-59-2 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A919603-250mg |

5-ACETAMIDO-2-HYDROXYBENZOIC ACID |

51-59-2 | 97% | 250mg |

¥1,189.00 | 2022-09-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64838-50mg |

N-acetyl-5-Aminosalicylic Acid |

51-59-2 | 98% | 50mg |

¥847.00 | 2023-09-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170719-100mg |

N-Acetyl Mesalazine |

51-59-2 | 97% | 100mg |

¥307.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170719-1g |

N-Acetyl Mesalazine |

51-59-2 | 97% | 1g |

¥2347.90 | 2023-09-04 | |

| Enamine | EN300-52452-2.5g |

5-acetamido-2-hydroxybenzoic acid |

51-59-2 | 95.0% | 2.5g |

$41.0 | 2025-02-20 | |

| Enamine | EN300-52452-10.0g |

5-acetamido-2-hydroxybenzoic acid |

51-59-2 | 95.0% | 10.0g |

$127.0 | 2025-02-20 | |

| Enamine | EN300-52452-0.05g |

5-acetamido-2-hydroxybenzoic acid |

51-59-2 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| TRC | A168320-1g |

N-Acetyl Mesalazine |

51-59-2 | 1g |

$ 535.00 | 2023-09-09 |

N-Acetyl Mesalazine 関連文献

-

Riccardo Montis,Michael B. Hursthouse CrystEngComm 2012 14 5242

-

Changquan Calvin Sun,Wenhao Sun,Sarah Price,Colan Hughes,Joop Ter Horst,Stéphane Veesler,Ken Lewtas,Allan Myerson,Haihua Pan,Gerard Coquerel,Joost van den Ende,Hugo Meekes,Marco Mazzotti,Ian Rosbottom,Francis Taulelle,Simon Black,Alasdair Mackenzie,Sophie Janbon,Peter Vekilov,Terence Threlfall,Thomas Turner,Kevin Back,Herma Cuppen,Dimitrios Toroz,Jan Sefcik,Jessica Lovelock,Robert Hammond,Nadine Candoni,Elena Simone,Martin Ward,Celso Aparecido Bertran,Thomas Vetter,Richard Sear,Jim De Yoreo,Roger Davey,Jamshed Anwar,Erik Santiso,David T. Wu,Kevin Roberts,Baron Peters,Sven Schroeder,Franca Jones,Ake Rasmuson,Helmut C?lfen,Jacek Zeglinski,Matteo Salvalaglio Faraday Discuss. 2015 179 383

-

3. An unusual case of bis-methoxymercuration of diphenylethyne. Molecular structure of PhC(HgCl)2C(OMe)2PhMauro Bassetti,Gabriele Bocelli J. Chem. Soc. Chem. Commun. 1990 257

-

4. The structures of diethylenetriaminecopper(II) cations. Part II. Crystal structure of bisdiethylenetriaminecopper(II) bromide monohydrateF. S. Stephens J. Chem. Soc. A 1969 2233

-

Reham R. Raslan,Yousry A. Ammar,Sawsan A. Fouad,Sadia A. Hessein,Nadia A. M. Shmiess,Ahmed Ragab RSC Adv. 2023 13 10440

-

Chengguang Chen,Muqing Qiu RSC Adv. 2021 11 953

-

7. An unusual case of bis-methoxymercuration of diphenylethyne. Molecular structure of PhC(HgCl)2C(OMe)2PhMauro Bassetti,Gabriele Bocelli J. Chem. Soc. Chem. Commun. 1990 257

N-Acetyl Mesalazineに関する追加情報

Introduction to N-Acetyl Mesalazine (CAS No: 51-59-2)

N-Acetyl Mesalazine, chemically known by the CAS number 51-59-2, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its therapeutic applications. This compound is a derivative of mesalazine, which is widely recognized for its anti-inflammatory and anti-diarrheal properties. The introduction of an acetyl group in the molecular structure of mesalazine enhances its pharmacological profile, making it a valuable candidate for various medical conditions.

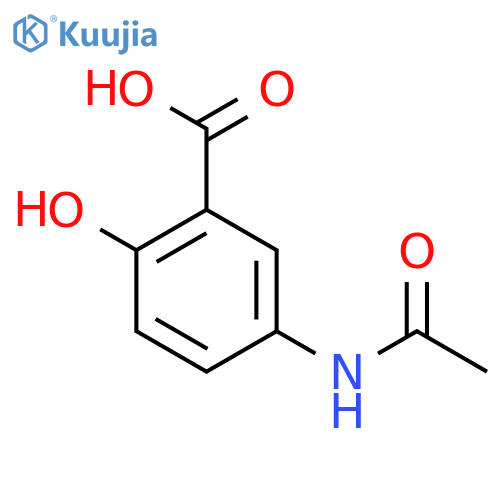

The molecular formula of N-Acetyl Mesalazine is C7H7NO4, reflecting its complex and highly functionalized structure. This complexity contributes to its diverse range of biological activities, which have been extensively studied in recent years. The compound's ability to modulate inflammatory pathways has led to its exploration in the treatment of inflammatory bowel diseases (IBDs), such as Crohn's disease and ulcerative colitis.

Recent research has highlighted the novel mechanisms by which N-Acetyl Mesalazine exerts its therapeutic effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism is particularly relevant in the context of IBDs, where excessive inflammation contributes to the pathophysiology of these conditions.

In addition to its anti-inflammatory properties, N-Acetyl Mesalazine has shown promise in the management of other inflammatory conditions. For instance, preclinical studies have indicated that it may have a role in reducing inflammation associated with rheumatoid arthritis and psoriasis. These findings are supported by in vitro experiments that reveal its ability to suppress the activation of immune cells, such as macrophages and T lymphocytes, which are key players in the inflammatory response.

The pharmacokinetic profile of N-Acetyl Mesalazine is another area of interest. Unlike its parent compound mesalazine, N-Acetyl Mesalazine exhibits better absorption rates and bioavailability. This improved pharmacokinetics enhances its therapeutic efficacy, allowing for more consistent and reliable dosing regimens. Furthermore, studies have shown that it has a relatively short half-life, which may necessitate multiple daily administrations to maintain optimal plasma concentrations.

Manufacturing processes for N-Acetyl Mesalazine have also seen advancements in recent years. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Modern techniques, such as continuous flow chemistry and biocatalysis, have been employed to optimize these processes, making large-scale production more efficient and environmentally sustainable.

The safety profile of N-Acetyl Mesalazine has been thoroughly evaluated through clinical trials conducted across various patient populations. These trials have consistently shown that the compound is well-tolerated when used at recommended doses. Common side effects include gastrointestinal discomfort, such as nausea and diarrhea, which are generally mild and transient. However, rare cases of hepatotoxicity have been reported, necessitating regular monitoring of liver function in patients receiving long-term therapy.

Emerging research also suggests potential applications of N-Acetyl Mesalazine beyond traditional therapeutic areas. For example, studies are exploring its role in neuroprotection against oxidative stress-induced neuronal damage. The compound's ability to scavenge reactive oxygen species (ROS) may make it a valuable asset in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

The regulatory landscape for N-Acetyl Mesalazine is evolving alongside new scientific discoveries. Regulatory agencies are increasingly recognizing the importance of innovative therapies for chronic inflammatory conditions and are streamlining approval processes for compounds with demonstrated clinical benefits. This trend bodes well for the future development and commercialization of N-Acetyl Mesalazine-based treatments.

In conclusion, N-Acetyl Mesalazine (CAS No: 51-59-2) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique molecular structure and multifaceted biological activities make it a promising candidate for treating a variety of inflammatory disorders. As research continues to uncover new mechanisms and applications for this compound, its role in modern medicine is likely to expand further.

51-59-2 (N-Acetyl Mesalazine) 関連製品

- 50-86-2(N-Acetyl-4-aminosalicylic Acid)

- 93968-81-1(N-Butyryl Mesalazine)

- 93968-80-0(N-Propionyl Mesalazine)

- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)

- 2411219-30-0((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)

- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)

- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)

- 897453-63-3(1,3,9-trimethyl-8-{(naphthalen-1-yl)methylsulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione)

- 1909320-32-6(1-benzylpiperidine-3-thiol hydrochloride)

- 2137510-90-6(2-{(6-bromopyridin-3-yl)methylamino}-3-methylbutanamide)